5-cyclohexyl-4-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
2,4-DIBROMO-6-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL is a complex organic compound with the molecular formula C15H16Br2N4OS and a molecular weight of 460.193 g/mol . This compound is notable for its unique structure, which includes bromine atoms, a cyclohexyl group, and a triazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL typically involves multiple steps, starting with the bromination of phenol derivatives. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the 2 and 4 positions of the phenol ring .
Industrial Production Methods
the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the triazole ring and the mercapto group.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atoms .
Scientific Research Applications
2,4-DIBROMO-6-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and mercapto group play crucial roles in binding to these targets, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,4-DIBROMO-6-(((3-(2-CHLOROPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL: Similar structure with a chlorophenyl group instead of a cyclohexyl group.
2,4-DIBROMO-6-(((3-MERCAPTO-5-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL: Contains a methoxyphenyl group.
Uniqueness
The uniqueness of 2,4-DIBROMO-6-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL lies in its cyclohexyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C15H16Br2N4OS |
---|---|
Molecular Weight |
460.2 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H16Br2N4OS/c16-11-6-10(13(22)12(17)7-11)8-18-21-14(19-20-15(21)23)9-4-2-1-3-5-9/h6-9,22H,1-5H2,(H,20,23)/b18-8+ |
InChI Key |
FAZHUQWYBHQSCM-QGMBQPNBSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)Br)Br)O |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
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